molecular formula C18H18N2O2 B7472473 1-acetyl-N~5~-benzyl-5-indolinecarboxamide

1-acetyl-N~5~-benzyl-5-indolinecarboxamide

Cat. No. B7472473
M. Wt: 294.3 g/mol
InChI Key: CPOXYPFDODTHLB-UHFFFAOYSA-N
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Description

1-acetyl-N~5~-benzyl-5-indolinecarboxamide, also known as ABIC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indolinecarboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N~5~-benzyl-5-indolinecarboxamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This compound has also been found to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to exhibit anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-acetyl-N~5~-benzyl-5-indolinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. However, this compound also has some limitations, such as its relatively low solubility in water.

Future Directions

There are several potential future directions for research on 1-acetyl-N~5~-benzyl-5-indolinecarboxamide. One area of interest is the potential use of this compound as an anticancer agent. This compound has been found to inhibit the growth of certain cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another potential future direction is the development of new derivatives of this compound with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-acetyl-N~5~-benzyl-5-indolinecarboxamide involves the reaction of 5-benzylindoline-2,3-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

1-acetyl-N~5~-benzyl-5-indolinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential as an anticancer agent.

properties

IUPAC Name

1-acetyl-N-benzyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)20-10-9-15-11-16(7-8-17(15)20)18(22)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOXYPFDODTHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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